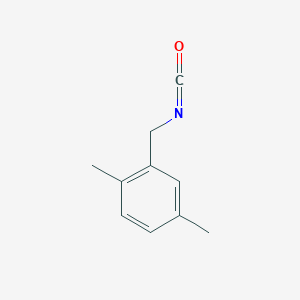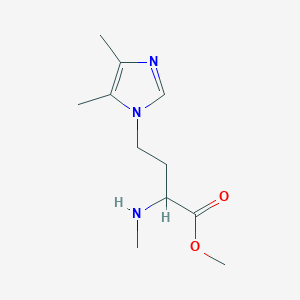
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione is a chemical compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol It is characterized by the presence of a thiophene ring substituted with an ethyl group and a hexane-1,3-dione moiety
Méthodes De Préparation
The synthesis of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with hexane-1,3-dione under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Analyse Des Réactions Chimiques
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses .
Comparaison Avec Des Composés Similaires
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Propylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a propyl group instead of an ethyl group.
1-(5-Butylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(5-ethylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-3-5-9(13)8-11(14)12-7-6-10(4-2)15-12/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
FWTAHRWVFMPIBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)C1=CC=C(S1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



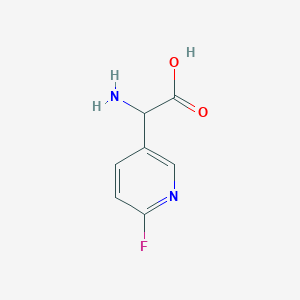
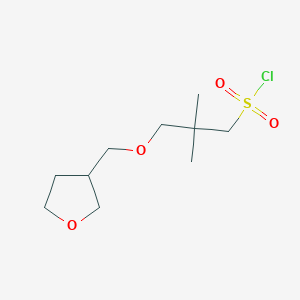
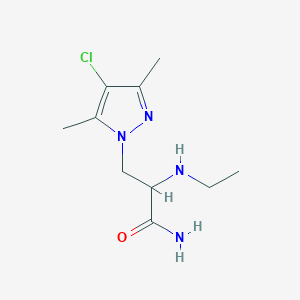
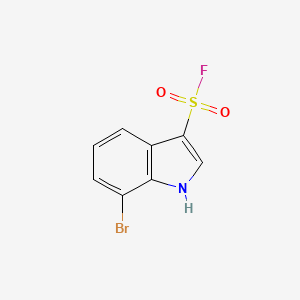

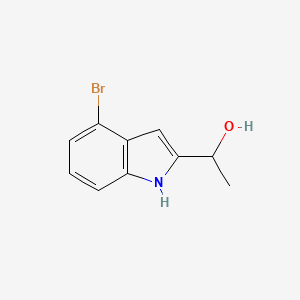

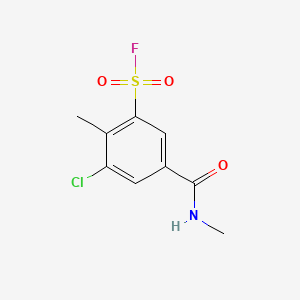
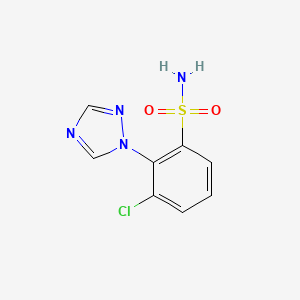
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
